3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid
Description
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (CAS: 1521867-75-3) is a bicyclic spiro compound featuring a unique spiro[4.5]decane framework. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol . The structure includes a 2-azaspiro ring (containing a nitrogen atom) fused with a cyclohexane ring and a carboxylic acid group at position 6. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in protease inhibitors and receptor-targeted drugs .
Properties
IUPAC Name |
3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-5-10(6-11-8)3-1-7(2-4-10)9(13)14/h7H,1-6H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVRHHUTOFVGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other spirocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new pesticides and fungicides.
Mechanism of Action
The mechanism of action of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Spiro Compounds
Structural Analogues and Functional Group Variations
Key Compounds :
Structural Differences and Implications :
Functional Groups: The 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid replaces the 3-oxo group with an amino group and incorporates a 1,4-dioxa ring. The tert-butyl ester derivative (CAS: 154348-08-0) masks the carboxylic acid as an ester, improving lipophilicity for better cellular uptake .
Ring Modifications: The 2,8-diazaspiro analogue (CAS: 897670-78-9) introduces a second nitrogen atom, altering electronic properties and enabling additional hydrogen-bond interactions.
Physicochemical Properties
Q & A
Q. What are the common synthetic routes for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid?
The compound is synthesized via reductive amination and esterification. A typical protocol starts with 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. For example, hydrophobic substituents (e.g., benzyl groups) are introduced using benzaldehyde and NaCNBH₃ in a reductive amination step, followed by esterification with trimethylsilyldiazomethane to yield the methyl ester derivative. Crude products are often analyzed via LCMS before purification .
Q. How is structural confirmation performed for this spirocyclic compound?
Structural elucidation relies on tandem analytical techniques:
- LCMS : For molecular weight verification (e.g., m/z = 470.2 [MH] observed in spiro-DKP derivatives) .
- NMR : To resolve stereochemistry and confirm spirocyclic ring formation, particularly for distinguishing cis/trans isomers in synthetic intermediates .
Q. What are the key challenges in purifying this compound?
Purification challenges include separating stereoisomers and removing byproducts from multi-step syntheses. Reverse-phase chromatography (e.g., C18 columns) or preparative HPLC is recommended, as demonstrated in ozonide spirocyclic compound purification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?
SAR studies often focus on modifying hydrophobic substituents (e.g., R₁-R₃ groups) to enhance target binding. For instance, replacing benzyl groups with fluorinated aryl rings improved MDM2-p53 inhibition in spiro-2,5-diketopiperazine analogs . Computational docking and in vitro binding assays (e.g., fluorescence polarization) validate modifications .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected LCMS peaks or NMR splitting patterns) require cross-validation:
- Isotopic labeling : To trace unexpected byproducts.
- High-resolution MS : For exact mass confirmation.
- 2D-NMR (COSY, HSQC) : To assign complex proton environments, as seen in adamantane-spiro derivatives .
Q. How can synthetic yields be improved for large-scale applications?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity in ozonolysis steps .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) for reductive amination improve efficiency .
- Temperature control : Maintaining ≤0°C during acid-sensitive steps minimizes decomposition .
Q. What are the implications of spirocyclic ring modifications on metabolic stability?
Introducing electron-withdrawing groups (e.g., methoxycarbonyl) or rigidifying the spirocyclic core (e.g., bicyclic analogs) reduces metabolic clearance. For example, 4-(methoxycarbonyl)-3-oxo-2-azabicyclo[2.2.1]heptane-8-carboxylic acid derivatives showed enhanced plasma stability in pharmacokinetic studies .
Methodological Resources
- Synthetic Protocols : Reductive amination , ozonolysis , and esterification .
- Analytical Tools : LCMS (Method LC1) , HRMS , and 2D-NMR .
- Purification : Reverse-phase chromatography , preparative HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
